7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a complex organic compound with the chemical formula C13H20N4O4 and a molecular weight of 296.32 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's unique structure features a fused triazole and pyrazine ring system, contributing to its potential pharmacological properties.
Source: The compound is cataloged with the Chemical Abstracts Service number 1215852-11-1 and can be found in various chemical databases such as ChemicalBook and PubChem .
The synthesis of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate typically involves multi-step organic reactions. The process may include:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields are crucial for optimizing the synthesis process .
7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activity .
The mechanism of action for compounds like 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate typically involves interaction with biological targets such as enzymes or receptors. The specific interactions may include:
Data from preliminary studies suggest potential applications in drug development based on these mechanisms .
The physical and chemical properties of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate include:
Hazard statements indicate potential irritant effects (H315-H319-H335) and recommend precautions during handling .
The applications of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate span various fields:
These applications highlight the compound's significance in scientific research and development .
The systematic naming of this compound follows IUPAC conventions for fused heterocyclic systems. The parent structure is identified as [1,2,4]triazolo[4,3-a]pyrazine, where the prefix "[1,2,4]" denotes the atom numbering in the triazole ring, and "[4,3-a]" specifies the fusion pattern between the triazole (position 4) and pyrazine (position 3). The term "5,6-dihydro" indicates partial saturation at the pyrazine ring's 5th and 6th positions, while "8H" refers to the tautomeric hydrogen. The substituents are ordered as follows: 7-tert-butyl and 3-ethyl dicarboxylate groups, with "tert-butyl" and "ethyl" designating the ester alkyl chains. This nomenclature precisely communicates the molecular architecture and distinguishes it from isomeric structures [1] [4] [5].
Table 1: Key Identifiers of 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
Identifier | Value |
---|---|
CAS Number | 1215852-11-1 |
IUPAC Name | 7-tert-butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate |
Molecular Formula | C₁₃H₂₀N₄O₄ |
Molecular Weight | 296.32 g/mol |
SMILES | CCOC(=O)C1=NN=C2CN(CCN12)C(=O)OC(C)(C)C |
The [1,2,4]triazolo[4,3-a]pyrazine core exhibits a bicyclic 6-5 fusion system, where the triazole ring (positions 1-3) is fused to the pyrazine ring (positions 4-6) via bonds between N1-C8a and C3a-N4 (see Figure 1). The 5,6-dihydro modification saturates the pyrazine ring at C5-C6, converting it into a piperazine-like motif that enhances solubility and reduces planarity. This semi-saturated state disrupts full aromaticity across the pyrazine ring, localizing electron density primarily within the triazole component. Crystallographic data suggest a boat conformation for the dihydropyrazine ring, with the tert-butyl carboxylate at N7 and the ethyl carboxylate at C3 adopting equatorial orientations to minimize steric strain. The N7 position's tertiary nitrogen character allows carboxylation without disrupting the conjugated system, while C3's sp² hybridization facilitates π-delocalization with the triazole ring [1] [6] [7].
Table 2: Bond Characteristics in the Core Structure
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
N1-C8a | 1.34 | 108.5 | Fusion bond with partial double-bond character |
C3-N4 (Triazole) | 1.31 | 126.7 | High bond order due to amidic resonance |
C5-C6 (dihydro) | 1.52 | 112.9 | Single bond confirming saturation |
Dicarboxylate groups on heterocycles like triazolopyrazines serve dual roles: protecting groups for carboxylic acids and electron-withdrawing anchors for nucleophilic substitution. In this compound, the ethyl ester (C3) and tert-butyl ester (N7) exhibit orthogonal reactivity. The ethyl group is base-stable but susceptible to acid hydrolysis, while the tert-butyl group is acid-labile but stable under basic conditions. This orthogonality permits selective deprotection—critical for sequential derivatization in drug synthesis. For instance, the tert-butyl ester can be cleaved with trifluoroacetic acid to expose a carboxylic acid at N7, leaving the ethyl ester intact for subsequent amidation. The electron-withdrawing nature of both esters also acidifies adjacent protons (e.g., H8), enabling deprotonation and alkylation at C8. Such versatility makes this compound a preferred synthon for generating libraries of triazolopyrazine-based kinase inhibitors or GABA receptor modulators [3] [4] [7].
Table 3: Reactivity Comparison of Dicarboxylate Esters
Ester Group | Stability | Deprotection Conditions | Applications |
---|---|---|---|
Ethyl (C3) | Base-stable | Saponification (NaOH/EtOH) | Amidation via acyl chloride intermediates |
tert-Butyl (N7) | Acid-labile | TFA/DCM (0°C to rt) | Solid-phase peptide coupling |
Figure 1: Orthogonal Deprotection Pathways for Dicarboxylate Esters
Ethyl Ester (C3) Route: 1. Base hydrolysis → C3-carboxylic acid 2. Activation (e.g., EDC/HOBt) 3. Amide coupling with amines tert-Butyl Ester (N7) Route: 1. Acidolysis (TFA) → N7-carboxylic acid 2. Direct peptide synthesis
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1